4-(Quinoxalin-2-yl)phenyl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinoxalin-2-yl)phenyl heptanoate is a chemical compound that features a quinoxaline moiety attached to a phenyl ring, which is further connected to a heptanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-yl)phenyl heptanoate typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds such as glyoxal or diketones.
Attachment of Phenyl Group: The quinoxaline derivative is then reacted with a phenyl halide under conditions that promote nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-(Quinoxalin-2-yl)phenyl heptanoate undergoes various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated phenyl-quinoxaline derivatives.
Scientific Research Applications
4-(Quinoxalin-2-yl)phenyl heptanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive quinoxaline core.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Quinoxalin-2-yl)phenyl heptanoate involves its interaction with biological targets such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to its observed biological effects . The exact molecular pathways depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: An isomeric compound with similar biological activities.
Cinnoline: Another nitrogen-containing heterocycle with comparable properties.
Uniqueness
4-(Quinoxalin-2-yl)phenyl heptanoate is unique due to its specific ester linkage, which can influence its solubility, stability, and biological activity compared to other quinoxaline derivatives .
Properties
Molecular Formula |
C21H22N2O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) heptanoate |
InChI |
InChI=1S/C21H22N2O2/c1-2-3-4-5-10-21(24)25-17-13-11-16(12-14-17)20-15-22-18-8-6-7-9-19(18)23-20/h6-9,11-15H,2-5,10H2,1H3 |
InChI Key |
ZNXHTQTVZLICRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.